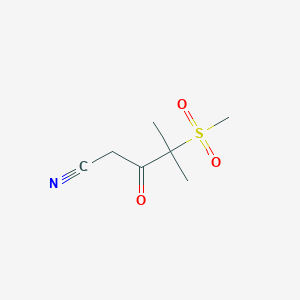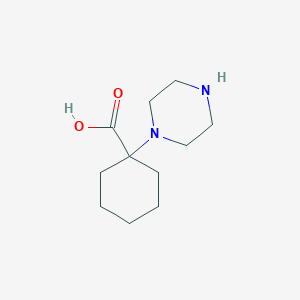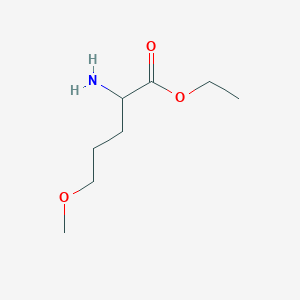
4-methanesulfonyl-4-methyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile, also known as MOMP, is a synthetic organic compound that has been widely used in the fields of biochemistry, pharmacology, and other scientific research applications. MOMP is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The compound is also widely used in biomedicine, as it is an important component of many drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is widely used in scientific research applications, particularly in the fields of biochemistry and pharmacology. It is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, it is used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of biodegradable polymers. In biomedicine, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile has been used in the synthesis of various drugs and pharmaceuticals, including antiviral drugs, antibiotics, and antineoplastic agents.
Wirkmechanismus
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The mechanism of action of 4-methanesulfonyl-4-methyl-3-oxopentanenitrile is based on its ability to react with other molecules, such as amino acids, to form peptides or peptidomimetics. In addition, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile can also be used to form biodegradable polymers, which can be used in the synthesis of drugs and pharmaceuticals.
Biochemical and Physiological Effects
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. Furthermore, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a number of advantages and limitations for use in lab experiments. One of the major advantages of using 4-methanesulfonyl-4-methyl-3-oxopentanenitrile is its low cost, as it is a relatively inexpensive reagent. In addition, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile is a relatively stable compound and is not prone to decomposition or degradation. Furthermore, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile is easy to use in organic synthesis and can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. On the other hand, one of the major limitations of using 4-methanesulfonyl-4-methyl-3-oxopentanenitrile is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a wide range of potential applications in the fields of biochemistry, pharmacology, and other scientific research applications. In particular, it has been suggested that 4-methanesulfonyl-4-methyl-3-oxopentanenitrile could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile could be used in the synthesis of biodegradable polymers, which could be used in the synthesis of drugs and pharmaceuticals. Furthermore, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile could be used in the synthesis of antiviral drugs, antibiotics, and antineoplastic agents. Finally, 4-methanesulfonyl-4-methyl-3-oxopentanenitrile could be used in the synthesis of proteins, enzymes, and other biomolecules, which could be used in the development of new drugs and therapeutic agents.
Synthesemethoden
4-methanesulfonyl-4-methyl-3-oxopentanenitrile can be synthesized by a number of methods, including the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, the reaction of 4-methyl-3-oxopentanenitrile with methanesulfonyl chloride, and the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base. The most commonly used method is the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, which involves the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a reducing agent, such as sodium borohydride.
Eigenschaften
IUPAC Name |
4-methyl-4-methylsulfonyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2,12(3,10)11)6(9)4-5-8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDZGFYRNNOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)


![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)


![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)



amino}acetic acid](/img/structure/B6615977.png)

![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)